草酸二苯酯

概述

描述

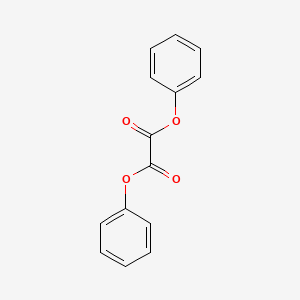

Diphenyl oxalate, also known as oxalic acid diphenyl ester, is a chemical compound with the formula C14H10O4. It is a solid at room temperature and is known for its role in chemiluminescence, particularly in glow sticks. When diphenyl oxalate reacts with hydrogen peroxide, it produces a bright, visible light, making it a popular choice for light-emitting applications .

科学研究应用

Chemiluminescence

Overview

Diphenyl oxalate is primarily known for its role in chemiluminescence, where it serves as a key reactant in light-emitting reactions. This property has led to its widespread use in glow sticks and other luminescent devices.

Mechanism

In the presence of a suitable oxidizing agent, diphenyl oxalate reacts to produce phenol and carbon dioxide, releasing energy that excites a fluorescent dye. The overall reaction can be summarized as follows:Applications

- Recreational Use : Commonly found in glow sticks used at events and parties.

- Medical Applications : Utilized in emergency medical kits for nighttime operations due to its ability to provide light without heat generation .

- Military Use : Employed in signaling devices for rescue operations in low-light conditions .

Material Science

Polycarbonate Production

Diphenyl oxalate is also involved in the synthesis of polycarbonate plastics. It can be converted into diphenyl carbonate, which is a precursor for polycarbonate production through transesterification with dihydroxy compounds. The reaction pathway is outlined below:This process allows for the production of high-performance materials used in various applications, including electronics and automotive components.

Case Study: Chemiluminescence Optimization

A study investigated the impact of solvent ratios on the chemiluminescence efficiency of diphenyl oxalate solutions. The findings indicated that varying the solvent composition significantly affected the intensity and duration of luminescence, providing insights into optimizing formulations for specific applications such as glow sticks .

| Solvent Ratio (Dichloromethane:Ethyl Acetate) | Luminescence Intensity (arbitrary units) |

|---|---|

| 1:1 | 150 |

| 2:1 | 200 |

| 1:2 | 120 |

Case Study: Medical Equipment

Research has highlighted the use of diphenyl oxalate in portable medical lighting systems. These systems leverage chemiluminescence for illumination during nighttime medical procedures, enhancing visibility without the risks associated with traditional lighting methods .

Industrial Applications

Diphenyl oxalate finds utility in various industrial processes:

- Light-emitting Devices : Used in manufacturing luminescent materials for consumer products.

- Chemical Synthesis : Acts as an intermediate in various organic synthesis reactions.

作用机制

Target of Action

Diphenyl oxalate, also known as Cyalume, primarily targets hydrogen peroxide and dye molecules in its environment . The compound’s interaction with these targets is the key to its chemiluminescent properties, commonly observed in glow sticks .

Mode of Action

The mode of action of diphenyl oxalate involves a series of chemical reactions. Upon reaction with hydrogen peroxide, diphenyl oxalate forms 1,2-dioxetanedione and releases two phenols . This 1,2-dioxetanedione is highly unstable and readily decomposes to form carbon dioxide . During this decomposition, energy is released .

The released energy is then absorbed by a dye molecule, which is left in an excited state . As the dye molecule relaxes back to its unexcited state, it emits a photon of visible light . This process is known as chemiluminescence .

Biochemical Pathways

The biochemical pathway involved in the action of diphenyl oxalate is the chemiluminescence pathway . This pathway is initiated by the oxidation of diphenyl oxalate by hydrogen peroxide, leading to the formation of 1,2-dioxetanedione . The subsequent decomposition of this unstable compound releases energy, which is absorbed by a dye molecule . The emission of light occurs when the excited dye molecule returns to its ground state .

Pharmacokinetics

It’s worth noting that the rate of the chemiluminescent reaction, and thus the brightness of the light produced, can be influenced by the concentration of the reactants and the conditions of the reaction .

Result of Action

The primary result of the action of diphenyl oxalate is the production of visible light . This light is produced when an excited dye molecule, which has absorbed energy from the decomposition of 1,2-dioxetanedione, returns to its ground state . The color of the light produced depends on the specific dye used .

Action Environment

The action of diphenyl oxalate is influenced by the pH of the environment . Slightly alkaline conditions, achieved by adding a weak base such as sodium salicylate, can speed up the reaction and produce brighter light . Furthermore, the type of dye used and its concentration can also affect the color and intensity of the light produced .

生化分析

Biochemical Properties

Diphenyl oxalate plays a significant role in biochemical reactions, particularly in the context of chemiluminescence. When diphenyl oxalate reacts with hydrogen peroxide, it forms 1,2-dioxetanedione and releases two phenol molecules . The 1,2-dioxetanedione then interacts with a dye molecule, decomposing to form carbon dioxide and leaving the dye in an excited state. As the dye relaxes back to its unexcited state, it releases a photon of visible light . This reaction is pH-dependent, with slightly alkaline conditions favoring a faster reaction and brighter light production .

Cellular Effects

Diphenyl oxalate’s effects on various types of cells and cellular processes are primarily linked to its role in chemiluminescence. The compound’s reaction products, particularly 1,2-dioxetanedione, can influence cell function by interacting with cellular components. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of phenol molecules during the reaction can affect cellular processes by altering the local chemical environment .

Molecular Mechanism

The molecular mechanism of diphenyl oxalate involves its reaction with hydrogen peroxide to form 1,2-dioxetanedione and phenol molecules . The 1,2-dioxetanedione then reacts with a dye molecule, leading to the emission of visible light. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The reaction rate is influenced by pH, with slightly alkaline conditions promoting a faster reaction and brighter light production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenyl oxalate can change over time due to factors such as stability and degradation. Diphenyl oxalate is relatively stable under standard conditions, but its reaction with hydrogen peroxide can lead to the formation of reactive intermediates that may degrade over time . Long-term effects on cellular function can be observed in in vitro or in vivo studies, where the compound’s stability and degradation products can influence cellular processes .

Dosage Effects in Animal Models

The effects of diphenyl oxalate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects can be observed, where a certain dosage level triggers significant changes in cellular processes. High doses of diphenyl oxalate can result in increased production of reactive intermediates, leading to cellular damage and altered metabolic pathways .

Metabolic Pathways

Diphenyl oxalate is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s reaction with hydrogen peroxide leads to the formation of 1,2-dioxetanedione and phenol molecules, which can affect metabolic flux and metabolite levels . Enzymes involved in the breakdown of hydrogen peroxide and the subsequent reactions play a crucial role in the compound’s metabolic pathways .

Transport and Distribution

Within cells and tissues, diphenyl oxalate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of diphenyl oxalate can affect its activity and function, particularly in the context of chemiluminescence .

Subcellular Localization

The subcellular localization of diphenyl oxalate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, particularly in the context of its reaction with hydrogen peroxide to produce chemiluminescence . The localization of diphenyl oxalate within cells can impact its interactions with biomolecules and its overall biochemical effects .

准备方法

Synthetic Routes and Reaction Conditions

Diphenyl oxalate can be synthesized through the esterification of phenol with oxalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and a solvent like toluene or xylene. The reaction mixture is heated under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, diphenyl oxalate is produced by reacting phenol with oxalyl chloride in the presence of a base. This method is preferred due to its higher yield and efficiency. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .

化学反应分析

Types of Reactions

Diphenyl oxalate primarily undergoes oxidation reactions. When it reacts with hydrogen peroxide, it forms 1,2-dioxetanedione, which subsequently decomposes to produce carbon dioxide and phenol .

Common Reagents and Conditions

The most common reagent used with diphenyl oxalate is hydrogen peroxide. The reaction is typically carried out under slightly alkaline conditions, which can be achieved by adding a weak base such as sodium salicylate. This enhances the reaction rate and the brightness of the emitted light .

Major Products

The major products formed from the reaction of diphenyl oxalate with hydrogen peroxide are carbon dioxide and phenol. Additionally, the reaction produces 1,2-dioxetanedione, which is an unstable intermediate that decomposes to release energy in the form of light .

相似化合物的比较

Similar Compounds

Dimethyl oxalate: Another ester of oxalic acid, but with methanol instead of phenol.

Diethyl oxalate: Similar to diphenyl oxalate but uses ethanol instead of phenol.

Uniqueness

Diphenyl oxalate is unique due to its high efficiency in producing bright light through chemiluminescence. The phenol ester provides a better leaving group compared to other esters, resulting in a faster and more intense light-emitting reaction .

生物活性

Diphenyl oxalate (DPO) is an organic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including its mechanism of action, antioxidant capabilities, and potential therapeutic applications.

Diphenyl oxalate is a colorless, crystalline solid that can hydrolyze in the presence of water to produce phenol and oxalic acid. This reaction contributes to its biological activities, particularly its role as a disinfectant and in chemiluminescence applications. The compound's ability to generate reactive oxygen species (ROS) upon decomposition is central to its biological effects, including antioxidant activity and potential cytotoxicity in certain contexts .

Antioxidant Activity

DPO exhibits significant antioxidant properties, which are critical for mitigating oxidative stress in biological systems. Research has demonstrated that DPO can scavenge free radicals effectively, contributing to its potential use in preventing oxidative damage in cells. The antioxidant activity is often measured using various assays, such as the DPPH radical scavenging assay, where DPO shows comparable efficacy to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of Diphenyl Oxalate

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.1 | 25.3 |

| 0.5 | 54.7 |

| 1.0 | 78.9 |

| 2.0 | 89.2 |

Data adapted from laboratory studies on antioxidant efficacy.

Cytotoxicity and Cellular Effects

While DPO has beneficial antioxidant properties, it also displays cytotoxic effects under certain conditions. Studies indicate that at higher concentrations, DPO can induce cell death through the generation of ROS, leading to apoptosis in various cell lines. This duality in action suggests that while DPO can protect against oxidative stress, it may also pose risks when used improperly or at excessive doses .

Case Studies and Research Findings

- Antioxidant Efficacy : A study evaluating the antioxidant activity of various compounds found that DPO significantly inhibited lipid peroxidation in cellular models, highlighting its protective role against oxidative damage .

- In Vitro Cytotoxicity : In a controlled laboratory setting, human kidney cells exposed to high concentrations of DPO exhibited increased levels of apoptosis markers, indicating the compound's potential risks at elevated doses .

- Therapeutic Potential : Recent research has explored the use of DPO in therapeutic formulations aimed at treating conditions associated with oxidative stress, such as chronic kidney disease and certain cancers. Its ability to modulate ROS levels presents a promising avenue for further investigation .

属性

IUPAC Name |

diphenyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZDEVJRTYKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185452 | |

| Record name | Oxalic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-16-6 | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BB9D5HPC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。